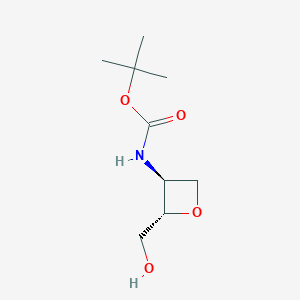
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to achieve bromomethylation . This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of bromomethylation using paraformaldehyde and hydrobromic acid can be scaled up for industrial applications, ensuring efficient and safe production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions typically involve mild bases or acids to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl-thiazole derivative, while oxidation can produce a sulfoxide or sulfone derivative.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is used in the development of new materials with unique electronic and photophysical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its reactive bromomethyl group.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The thiazole ring also contributes to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromoisatins: These compounds also feature a bromine atom and are used in medicinal chemistry for their antiproliferative properties.
Bromomethyl Sulfides: These compounds are structurally similar and are used as building blocks in organic synthesis.
Uniqueness
5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and a bromomethyl group, which provides a versatile platform for further functionalization and application in various fields.
Eigenschaften
Molekularformel |
C4H7BrN2S |
|---|---|
Molekulargewicht |
195.08 g/mol |
IUPAC-Name |
5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H7BrN2S/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
InChI-Schlüssel |
FLCOWCXDVIIAEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC(=N1)N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)


![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)


![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)




